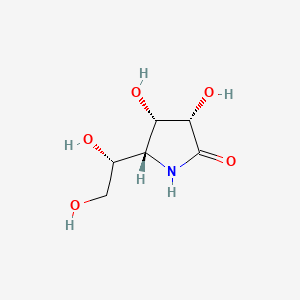
4-Ethoxy-1-pentanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-pentanesulfonic acid is an organic compound with the molecular formula C7H16O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, which is further substituted with a sulfonic acid group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-pentanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxypentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
-
Sulfur Trioxide Method
Reactants: 4-ethoxypentane, sulfur trioxide
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent over-sulfonation.
Procedure: 4-ethoxypentane is slowly added to a solution of sulfur trioxide in an inert solvent such as dichloromethane. The mixture is stirred for several hours, and the product is isolated by neutralization with a base such as sodium hydroxide.
-
Chlorosulfonic Acid Method
Reactants: 4-ethoxypentane, chlorosulfonic acid
Conditions: The reaction is performed at room temperature.
Procedure: 4-ethoxypentane is added dropwise to chlorosulfonic acid with constant stirring. The reaction mixture is then quenched with ice water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The ethoxy group can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran at low temperatures.
-
Substitution
Reagents: Ammonia, primary amines
Conditions: The reaction is conducted in an organic solvent such as ethanol at room temperature.
Major Products Formed
Oxidation: Sulfonate esters, sulfonyl chlorides
Reduction: 4-Ethoxypentanol
Substitution: Sulfonamide derivatives
Scientific Research Applications
4-Ethoxy-1-pentanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamide derivatives.
Biology: The compound is employed in biochemical studies to investigate the role of sulfonic acid groups in enzyme catalysis and protein interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-pentanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The ethoxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-pentanesulfonic acid
- 4-Propoxy-1-pentanesulfonic acid
- 4-Butoxy-1-pentanesulfonic acid
Uniqueness
4-Ethoxy-1-pentanesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides a balance between hydrophobic and hydrophilic interactions, making it a versatile reagent in various applications.
Properties
CAS No. |
5395-32-4 |
|---|---|
Molecular Formula |
C7H16O4S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-ethoxypentane-1-sulfonic acid |
InChI |
InChI=1S/C7H16O4S/c1-3-11-7(2)5-4-6-12(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10) |
InChI Key |
XHEQMXPLAXQTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


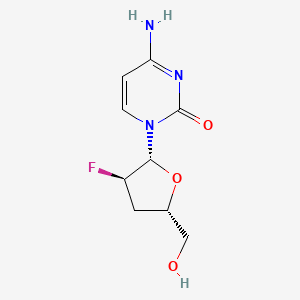
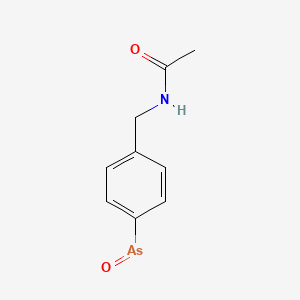
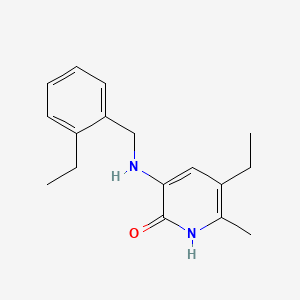
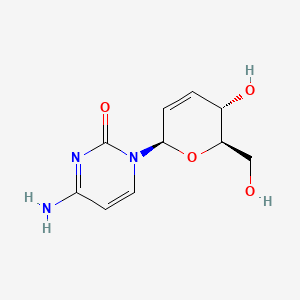
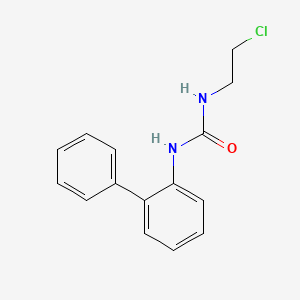
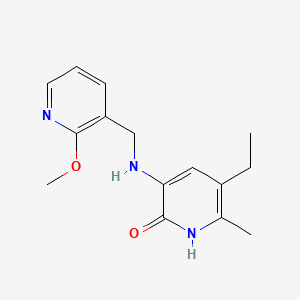
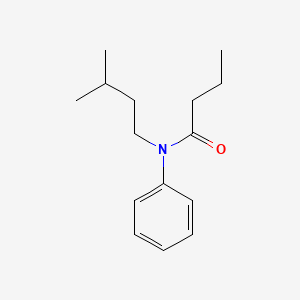
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
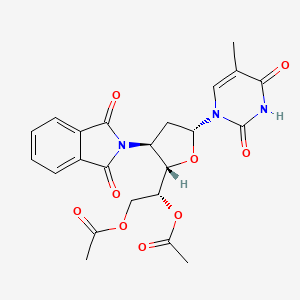
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

